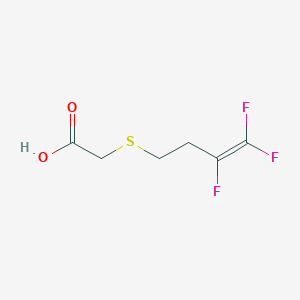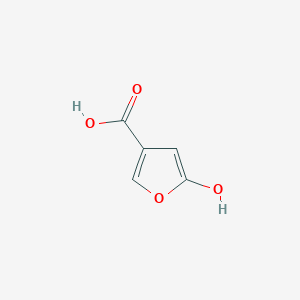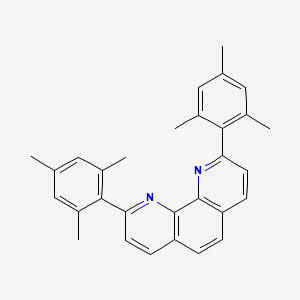
2,9-Dimesityl-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9-Dimesityl-1,10-phenanthroline is an organic compound known for its unique structural and electronic properties. It belongs to the class of phenanthroline derivatives, which are widely studied for their applications in coordination chemistry, catalysis, and material science. The compound is characterized by the presence of two mesityl groups attached to the 2 and 9 positions of the phenanthroline ring, which significantly influence its chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimesityl-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline as the core structure.
Functionalization: The 2 and 9 positions of the phenanthroline ring are functionalized using mesityl bromide in the presence of a strong base such as potassium tert-butoxide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The mesityl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the mesityl rings.
Scientific Research Applications
2,9-Dimesityl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are investigated for their potential as anticancer agents due to their ability to interact with DNA.
Medicine: Research is ongoing into its use in photodynamic therapy, where it can generate reactive oxygen species upon light activation.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism by which 2,9-Dimesityl-1,10-phenanthroline exerts its effects is largely dependent on its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. In biological systems, its metal complexes can intercalate with DNA, disrupting cellular processes and leading to cell death.
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, lacking the mesityl groups, is less sterically hindered and has different electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Similar in structure but with methyl groups instead of mesityl groups, leading to different reactivity and applications.
Neocuproine: Another derivative with distinct substituents that influence its coordination chemistry and biological activity.
Uniqueness: 2,9-Dimesityl-1,10-phenanthroline is unique due to the presence of bulky mesityl groups, which provide steric protection and influence its electronic properties. This makes it particularly useful in applications requiring stable metal complexes and specific reactivity patterns.
Properties
Molecular Formula |
C30H28N2 |
|---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
2,9-bis(2,4,6-trimethylphenyl)-1,10-phenanthroline |
InChI |
InChI=1S/C30H28N2/c1-17-13-19(3)27(20(4)14-17)25-11-9-23-7-8-24-10-12-26(32-30(24)29(23)31-25)28-21(5)15-18(2)16-22(28)6/h7-16H,1-6H3 |
InChI Key |
QBCTYVWULHRLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C)C)C)C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


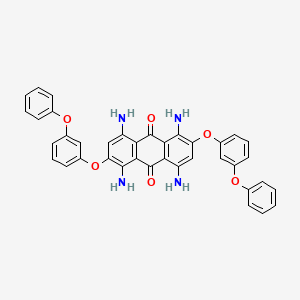
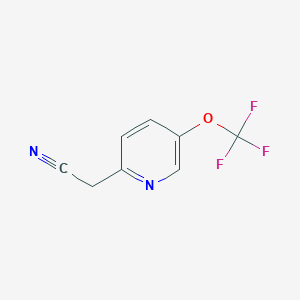

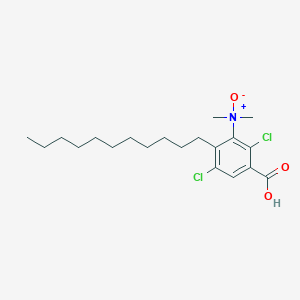
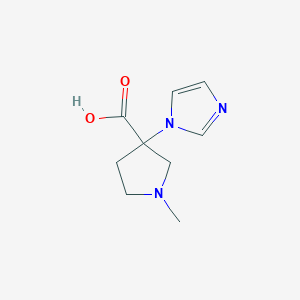
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
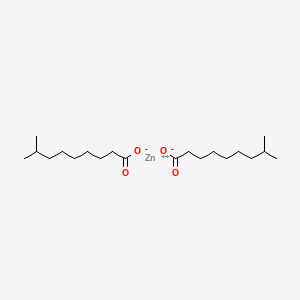
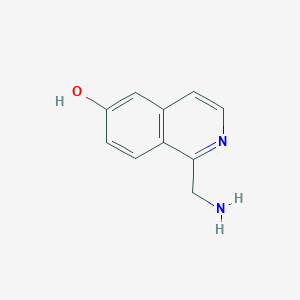
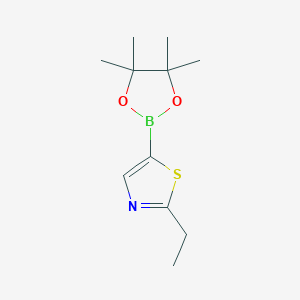
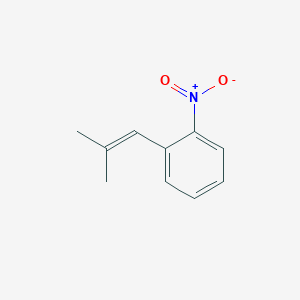
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
